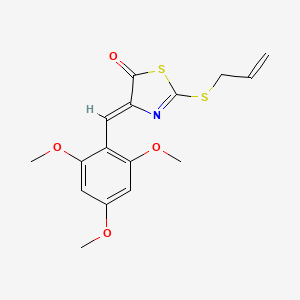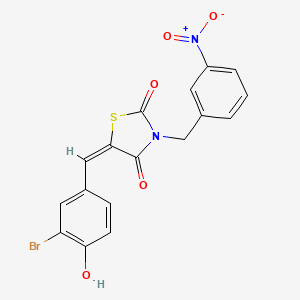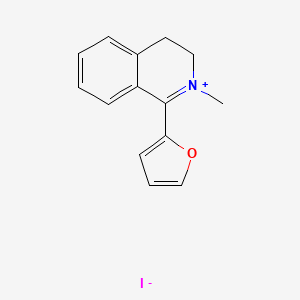
2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as TTM, is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. TTM has been extensively studied for its anticancer, anti-inflammatory, and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the STAT3 pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. This compound has also been demonstrated to inhibit angiogenesis, which is the process of forming new blood vessels that is critical for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been demonstrated to have antiviral activity against several viruses, including HIV-1, HCV, and influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is its potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. This compound has also been shown to have low toxicity in animal models, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its pharmacological properties.
Orientations Futures
There are several future directions for the study of 2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One potential direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its pharmacological properties. Furthermore, future studies could focus on the development of this compound derivatives with improved solubility and pharmacological properties. Finally, in vivo studies could be conducted to evaluate the efficacy and safety of this compound as a potential drug candidate.
Méthodes De Synthèse
2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can be synthesized by the reaction of 2-aminothiazole with 2,4,6-trimethoxybenzaldehyde in the presence of allyl chloride and sodium hydride. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound is typically around 60-70%.
Applications De Recherche Scientifique
2-(allylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been demonstrated to have antiviral activity against several viruses, including HIV-1, HCV, and influenza virus.
Propriétés
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-5-6-22-16-17-12(15(18)23-16)9-11-13(20-3)7-10(19-2)8-14(11)21-4/h5,7-9H,1,6H2,2-4H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWGJWVOSVVBOL-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C2C(=O)SC(=N2)SCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C\2/C(=O)SC(=N2)SCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)thio]-N-{4-[(difluoromethyl)thio]phenyl}acetamide](/img/structure/B5009085.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5009091.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009099.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5009114.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5009115.png)
![N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5009124.png)
![methyl 4-chloro-3-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5009131.png)
![5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B5009141.png)

![3-bromo-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5009154.png)
![1-(2-methoxybenzyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5009157.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5009171.png)
![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5009175.png)